molecular formula C16H19N3O5S2 B4192497 N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide

N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide

Cat. No. B4192497
M. Wt: 397.5 g/mol
InChI Key: BPANUIKOJMAXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in 2012 by the pharmaceutical company Pfizer as a potential therapeutic drug for the treatment of pain and inflammation. However, it was later found to have psychoactive effects and was subsequently classified as a designer drug.

Mechanism of Action

N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide acts as a potent agonist of the CB1 and CB2 receptors, which are located in the central nervous system and immune system, respectively. Activation of these receptors leads to the release of neurotransmitters and cytokines, which are responsible for the analgesic and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anti-tumor effects. It has also been found to have neuroprotective effects and could be used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which could affect the results of experiments.

Future Directions

There are several future directions for the study of N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide, including the development of more selective and potent analogs for the treatment of pain and inflammation. Additionally, the use of this compound in cancer therapy could be further explored, particularly in combination with other chemotherapeutic agents. Finally, the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.

Scientific Research Applications

N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, cancer treatment, and neurological disorders. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain. Additionally, this compound has been found to have anti-tumor effects in various cancer cell lines and could be used in cancer therapy.

properties

IUPAC Name

2-(methanesulfonamido)-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c1-19(26(3,23)24)13-8-6-7-12(11-13)17-16(20)14-9-4-5-10-15(14)18-25(2,21)22/h4-11,18H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPANUIKOJMAXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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